Competitive Inhibition of RNA Polymerase: Ki = 2.3 μM for 3'-Deoxy-3'-amino-ATP
3'-Deoxy-3'-amino-ATP functions as a competitive inhibitor of ATP binding in Escherichia coli DNA-dependent RNA polymerase with a Ki value of 2.3 μM [1]. This inhibition constant provides a quantitative benchmark for experimental design where controlled polymerase inhibition is required.
| Evidence Dimension | Inhibition constant (Ki) for RNA polymerase ATP-binding site |
|---|---|
| Target Compound Data | Ki = 2.3 μM |
| Comparator Or Baseline | Native ATP (Km): variable depending on enzyme source and conditions; 3'-dATP: Ki values reported as similar to ATP Km for RNA polymerases I and II in Novikoff hepatoma cells, though exact numerical comparisons across enzyme sources cannot be directly equated without matched experimental conditions [2] |
| Quantified Difference | Not directly calculable across enzyme sources; Ki = 2.3 μM establishes baseline inhibitory potency for 3'-deoxy-3'-amino-ATP in E. coli RNA polymerase system |
| Conditions | E. coli DNA-dependent RNA polymerase; in vitro enzyme assay; Armstrong et al. 1976 [1] |
Why This Matters
The defined Ki value enables precise calculation of inhibitor concentrations needed to achieve desired fractional inhibition in transcription assays.
- [1] Armstrong VW, Sternbach H, Eckstein F. Interaction of substrate analogues with Escherichia coli DNA-dependent RNA polymerase. Eur J Biochem. 1976 Nov 1;70(1):33-8. doi: 10.1111/j.1432-1033.1976.tb10951.x. PMID: 12945. View Source
- [2] Kurl RN, Bollen A. The sensitivity of RNA polymerases I and II from Novikoff hepatoma (N1S1) cells to 3'-deoxyadenosine 5'-triphosphate. Biochem J. 1978 Nov 15;176(2):541-5. View Source
